molecular formula C20H32ClNO7 B4003010 N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No.: B4003010
M. Wt: 433.9 g/mol
InChI Key: MCQVYCHTSKJBNU-UHFFFAOYSA-N
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Description

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H32ClNO7 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.1867301 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation of Environmental Pollutants

Compounds similar to N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate may be studied for their biodegradation properties. Research has shown that certain ethereal compounds, such as methyl tert-butyl ether (MTBE), are degraded by propane-oxidizing bacteria. These studies provide insights into how similar complex ethers could be biodegraded or utilized in environmental cleanup efforts (Steffan et al., 1997).

Synthesis and Antibacterial Activity

The synthesis of compounds with specific functional groups, such as oxalates and propanamines, can lead to the discovery of new antibacterial agents. Research involving the condensation of certain amines with aromatic aldehydes and ketones, followed by reduction, has led to secondary amines with high antibacterial activity (Arutyunyan et al., 2017). This suggests that this compound could potentially be explored for similar applications.

Advanced Materials and Polymer Synthesis

Compounds with complex ether and oxalate groups can be key intermediates in the synthesis of advanced materials, including polymers with specific properties. For instance, the anionic polymerization of certain methacrylates leads to polymers with predictable molecular weights and narrow molecular weight distributions, which are essential for creating materials with specific characteristics (Ishizone et al., 2003).

Environmental Science and Remediation

The environmental fate and microbial degradation of fuel oxygenates such as MTBE have been extensively studied to understand how these compounds behave in the environment and how they can be effectively removed from contaminated sites (Fayolle et al., 2001). Research in this area could provide a framework for studying the environmental impact and degradation pathways of this compound.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO3.C2H2O4/c1-18(2,3)16-14-15(19)6-7-17(16)23-13-12-22-11-9-20-8-5-10-21-4;3-1(4)2(5)6/h6-7,14,20H,5,8-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQVYCHTSKJBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

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